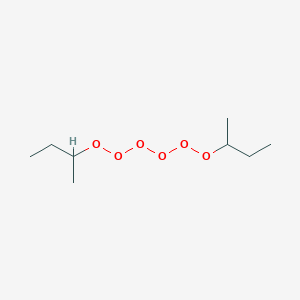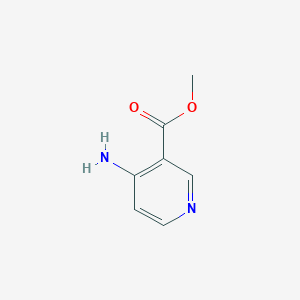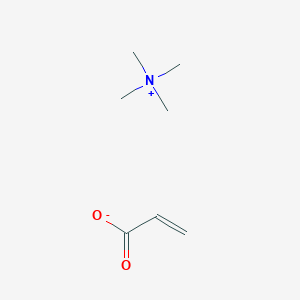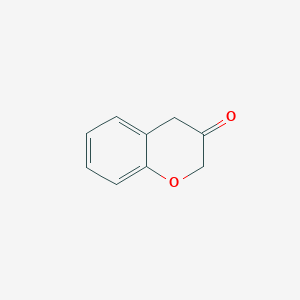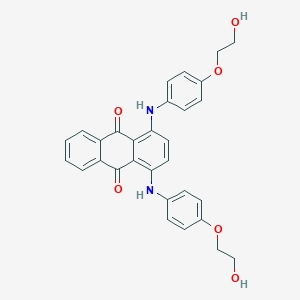
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, also known as AQ17, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AQ17 belongs to the anthraquinone family of compounds and is characterized by its unique chemical structure, which makes it an attractive candidate for use in biomedical research.
Mecanismo De Acción
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to exert its biological effects through the inhibition of various enzymes, including topoisomerase II and protein kinase C. In addition, 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of reactive oxygen species (ROS) production. 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to exhibit anti-inflammatory activity and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has several advantages for use in lab experiments, including its high solubility in water and its ability to penetrate cellular membranes. However, 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several potential future directions for the study of 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, including its use as a fluorescent probe for imaging cellular structures and its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone and to investigate its potential side effects and toxicity. In addition, future studies could focus on the development of novel 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone derivatives with improved bioactivity and reduced toxicity.
Métodos De Síntesis
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone can be synthesized using a variety of methods, including the condensation of 1,4-diaminoanthraquinone with 4-(2-hydroxyethoxy)benzaldehyde. The resulting product is then subjected to further purification steps, including recrystallization and column chromatography, to obtain a pure sample of 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone.
Aplicaciones Científicas De Investigación
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been extensively studied in the field of biomedical research due to its potential applications as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for the treatment of cancer. In addition, 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
16472-24-5 |
|---|---|
Fórmula molecular |
C30H26N2O6 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
1,4-bis[4-(2-hydroxyethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O6/c33-15-17-37-21-9-5-19(6-10-21)31-25-13-14-26(32-20-7-11-22(12-8-20)38-18-16-34)28-27(25)29(35)23-3-1-2-4-24(23)30(28)36/h1-14,31-34H,15-18H2 |
Clave InChI |
DHDAEMGLNSEYEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OCCO)NC5=CC=C(C=C5)OCCO |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OCCO)NC5=CC=C(C=C5)OCCO |
Otros números CAS |
16472-24-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




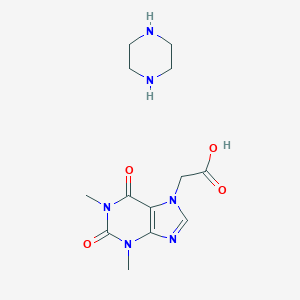
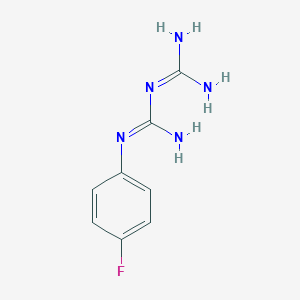
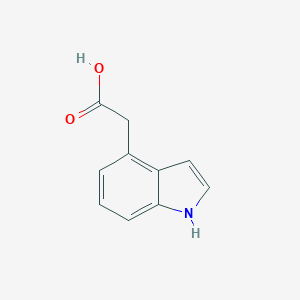
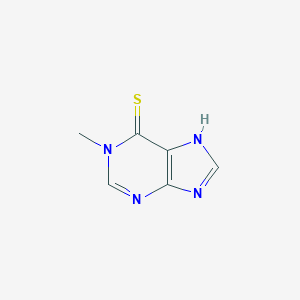
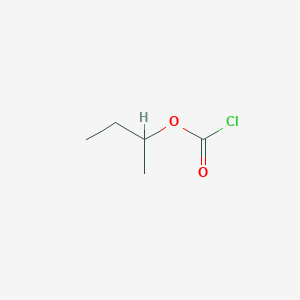
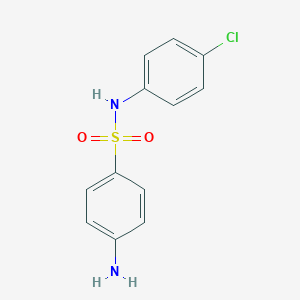
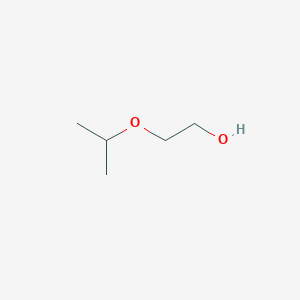
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
